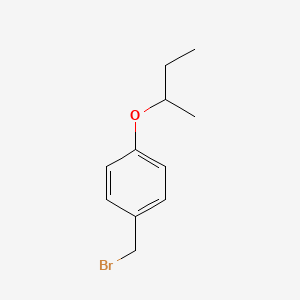

1-(Bromomethyl)-4-sec-butoxybenzene

描述

属性

IUPAC Name |

1-(bromomethyl)-4-butan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h4-7,9H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXJOCNSSVUVTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655511 | |

| Record name | 1-(Bromomethyl)-4-[(butan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094272-92-0 | |

| Record name | 1-(Bromomethyl)-4-[(butan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

相似化合物的比较

Comparison with Similar Compounds

The reactivity, stability, and applications of 1-(bromomethyl)-4-sec-butoxybenzene are influenced by its substituents. Below is a comparative analysis with structurally related bromomethyl aromatic compounds:

Substituent Electronic Effects

- 1-(Bromomethyl)-4-methoxybenzene (): The methoxy (-OMe) group is a stronger electron donor than sec-butoxy, reducing the electrophilicity of the bromomethyl group. This results in slower nucleophilic substitution reactions compared to the target compound. For example, in C–C bond insertion reactions, 1-(bromomethyl)-4-methoxybenzene achieved a 75% yield under optimized conditions .

- 4-(Bromomethyl)benzaldehyde (): The aldehyde (-CHO) group is electron-withdrawing, significantly enhancing the reactivity of the bromomethyl group.

- 1-(Bromomethyl)-4-(methylsulfonyl)benzene ():

The methylsulfonyl (-SO₂Me) group strongly withdraws electrons, making the bromomethyl group highly reactive. Such derivatives are often used in Suzuki-Miyaura couplings but require careful handling due to their sensitivity .

Steric Effects

- This compound is less favored in sterically demanding transformations .

- 1-Bromo-4-sec-butyl-2-methylbenzene ():

The presence of a sec-butyl and methyl group in adjacent positions creates significant steric bulk, reducing accessibility to the bromine atom. This contrasts with the para-substituted target compound, which has a more accessible bromomethyl group .

Data Tables

Table 1: Comparative Reactivity of Bromomethyl Aromatic Compounds

Research Findings and Trends

- Reactivity Trends : Electron-withdrawing substituents (e.g., -CHO, -SO₂Me) enhance bromomethyl reactivity, enabling high-yield transformations like azide couplings (86% yield, ). In contrast, electron-donating groups (e.g., -OMe, -O-sec-butyl) necessitate harsher conditions or catalysts for comparable efficiency .

- Steric Limitations: Bulky substituents like phenoxy or sec-butyl reduce reaction rates in SN2 mechanisms but improve selectivity in transition-metal-catalyzed reactions .

- Safety Considerations : Bromomethyl compounds universally require precautions against skin/eye exposure, as highlighted in safety data sheets (e.g., ).

常见问题

Basic Research Question

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use a fume hood to prevent inhalation .

- First Aid:

- Eye Exposure: Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact: Wash with soap and water for 15 minutes; remove contaminated clothing .

- Storage: Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent light-induced degradation .

In nucleophilic substitution reactions, how does the steric environment of the sec-butoxy group influence the reactivity of the bromomethyl moiety?

Advanced Research Question

The bulky sec-butoxy group at the para position creates steric hindrance, slowing SN2 reactions at the bromomethyl site.

- Experimental Evidence: Kinetic studies on analogous compounds (e.g., 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl) show reduced reaction rates with bulky substituents due to restricted nucleophile access .

- Mitigation Strategies:

What contradictions exist in the literature regarding the stability of bromomethyl aromatic ethers under acidic or basic conditions, and how can these be addressed experimentally?

Advanced Research Question

Conflicting reports arise from varying solvent systems and substituent effects:

- Acidic Conditions: Some studies report ether cleavage (e.g., HBr elimination), while others note stability in dilute HCl .

- Basic Conditions: Strong bases (e.g., NaOH) may dehydrohalogenate the bromomethyl group to form styrenes .

Resolution Strategies:

- Controlled Experiments: Monitor degradation via HPLC or GC-MS under standardized pH and temperature conditions .

- Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to track proton exchange or decomposition pathways .

How can computational chemistry tools predict the reactivity and regioselectivity of this compound in further derivatization?

Advanced Research Question

- DFT Calculations: Model the electron density map to identify electrophilic hotspots. The bromomethyl carbon shows higher electrophilicity (Fukui indices >0.1) compared to the aromatic ring .

- Molecular Dynamics: Simulate steric effects of the sec-butoxy group to predict nucleophilic attack trajectories .

- Software Tools: Gaussian or ORCA for energy minimization; VMD for visualizing transition states .

What are the documented applications of this compound in synthesizing complex organic molecules or pharmaceutical intermediates?

Intermediate Research Question

This compound serves as a versatile intermediate:

- Pharmaceuticals: Used to synthesize β-peptidomimetics via coupling reactions, leveraging the bromomethyl group for C–N bond formation .

- Materials Science: Functionalized into liquid crystals by replacing Br with mesogenic groups (e.g., cyanobiphenyl) .

- Agrochemicals: Acts as a precursor for herbicides by introducing heterocycles (e.g., triazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。